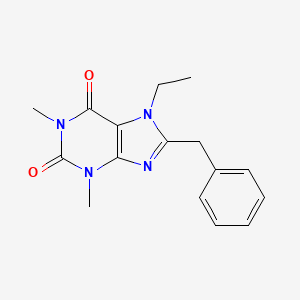![molecular formula C14H21ClN2O3 B11833655 methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)
methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alfa-Methyl-L-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in peptide synthesis and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alfa-Methyl-L-phenylalanine methyl ester hydrochloride typically involves the esterification of L-phenylalanine. One common method is the reaction of L-phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to yield the methyl ester hydrochloride .
Industrial Production Methods
Industrial production of alfa-Methyl-L-phenylalanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Alfa-Methyl-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines are employed in substitution reactions
Major Products Formed
Oxidation: Formation of phenylpyruvic acid or benzaldehyde.
Reduction: Formation of phenylethanol or phenylalaninol.
Substitution: Formation of various substituted phenylalanine derivatives
Wissenschaftliche Forschungsanwendungen
Alfa-Methyl-L-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics .
Wirkmechanismus
The mechanism of action of alfa-Methyl-L-phenylalanine methyl ester hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, influencing biochemical pathways. For example, it can be hydrolyzed by esterases to release phenylalanine, which then participates in protein synthesis and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Phenylalanine methyl ester hydrochloride
- D-Phenylalanine methyl ester hydrochloride
- L-Tryptophan methyl ester hydrochloride
- L-Alanine methyl ester hydrochloride
Uniqueness
Alfa-Methyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific structural configuration and the presence of the methyl ester group. This configuration imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and biochemical research .
Eigenschaften
Molekularformel |
C14H21ClN2O3 |
|---|---|
Molekulargewicht |
300.78 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(3S)-3-amino-2-oxobutyl]amino]-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-10(15)13(17)9-16-12(14(18)19-2)8-11-6-4-3-5-7-11;/h3-7,10,12,16H,8-9,15H2,1-2H3;1H/t10-,12-;/m0./s1 |
InChI-Schlüssel |
FFSJRYCVAXLPJV-JGAZGGJJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)OC)N.Cl |
Kanonische SMILES |
CC(C(=O)CNC(CC1=CC=CC=C1)C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)


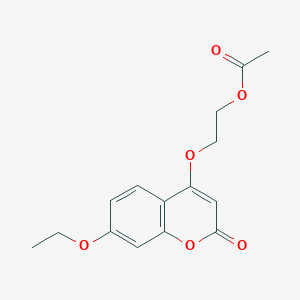
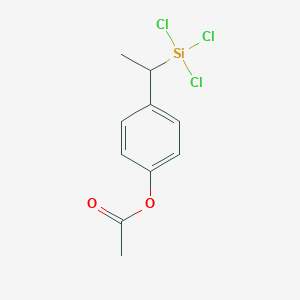
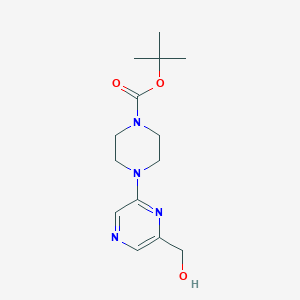
![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)

![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)
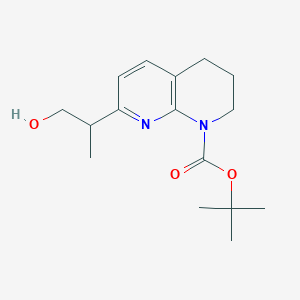
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)
